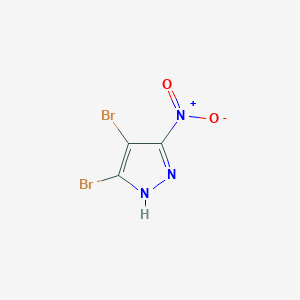

3,4-Dibromo-5-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromo-5-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBr2N3O2/c4-1-2(5)6-7-3(1)8(9)10/h(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDUHJKOCRBBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1Br)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBr2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50547293 | |

| Record name | 4,5-Dibromo-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104599-37-3 | |

| Record name | 4,5-Dibromo-3-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,4 Dibromo 5 Nitro 1h Pyrazole and Its Derivatives

Direct Halogenation Approaches for Pyrazole (B372694) Core Modification

Introducing multiple halogen atoms onto the pyrazole core at specific positions is a critical step in the synthesis of compounds like 3,4-dibromo-5-nitro-1H-pyrazole. This section details the methods for achieving such selective bromination.

Regioselective Bromination Pathways for Pyrazole Precursors

The direct bromination of unsubstituted 1H-pyrazole typically occurs at the C4 position, which is the most electron-rich and sterically accessible. gla.ac.uk Achieving a 3,4-dibromo substitution pattern, therefore, often requires a multi-step approach or the use of a pre-functionalized pyrazole precursor.

One strategy involves the complete bromination of the pyrazole ring to form 3,4,5-tribromopyrazole (B16341), followed by a regioselective debromination. For instance, treating 3,4,5-tribromopyrazole with a reducing agent can selectively remove the bromine atom at a specific position. acs.org The regioselectivity of this removal can be influenced by the N-substituent and the reaction conditions. For example, the N-vinyl group has been used as a protecting group to facilitate regioselective bromine-lithium exchange at the 5-position of 3,4,5-tribromopyrazole. researchgate.net Subsequent electrophilic quenching and deprotection can yield the desired substitution pattern.

Another approach is to start with a pyrazole already substituted at a position that directs subsequent bromination. For example, a substituent at the 5-position can influence the regioselectivity of bromination at the 3- and 4-positions. The use of N-halosuccinimides (NBS for bromination) is a common method for the halogenation of pyrazoles. mdpi.com The reaction of 1-phenylpyrazole (B75819) with "acetyl nitrate" (nitric acid in acetic anhydride) results in nitration at the 4-position, while bromination with bromine in chloroform (B151607) also occurs at the 4-position. cdnsciencepub.com

The table below summarizes some regioselective bromination reactions of pyrazole derivatives.

| Starting Material | Reagent and Conditions | Product | Yield (%) | Reference |

| 1H-Pyrazole | Br2, H2O | 4-Bromopyrazole | - | gla.ac.uk |

| 1-Phenylpyrazole | Br2, Chloroform | 4-Bromo-1-phenylpyrazole | - | cdnsciencepub.com |

| 3,4,5-Tribromopyrazole | Na2SO3, Dimethylacetamide, 160-180°C | 3,5-Dibromopyrazole | 82% | acs.org |

| Pyrazole-3-carboxylate ester | NBS | Brominated pyrazole-3-carboxylate | - | acs.org |

Recent Advancements in C-H Halogenation Strategies for Pyrazole Synthesis

Traditional halogenation methods often require harsh conditions and can lack regioselectivity. Modern C-H activation/halogenation strategies offer more direct and efficient routes to halogenated pyrazoles. These methods often utilize transition-metal catalysts to selectively activate a specific C-H bond, followed by reaction with a halogen source. researchgate.net

Palladium-catalyzed C-H halogenation has been successfully applied to various heterocycles, including pyrazoles. The use of a directing group on the pyrazole nitrogen can control the regioselectivity of the halogenation, directing it to a specific C-H bond. rsc.org For example, a removable directing group can be used to facilitate C5-H halogenation, a position that is typically less reactive towards electrophilic substitution.

Electrochemical methods have also emerged as a green and efficient alternative for C-H halogenation. nih.gov These methods can generate the halogenating species in situ, avoiding the need for storing and handling hazardous halogenating agents. The regioselectivity can often be controlled by the choice of electrolyte and reaction conditions.

Nitration Reactions Leading to Nitro-Substituted Pyrazoles

The introduction of a nitro group at the C5 position of a 3,4-dibromopyrazole core is the final step in the synthesis of the target compound. The position of nitration on the pyrazole ring is highly dependent on the reaction conditions and the substituents already present on the ring.

C-Nitration Methodologies for Incorporating the Nitro Group at Specific Positions

Direct nitration of pyrazole with mixed acids (a mixture of nitric acid and sulfuric acid) typically yields 4-nitropyrazole. google.com To achieve nitration at the C3 or C5 positions, alternative strategies are necessary.

One common method is the nitration of an N-substituted pyrazole. The substituent on the nitrogen atom can influence the regioselectivity of the nitration. For instance, nitration of 1-phenylpyrazole with mixed acids leads to the nitration of the phenyl ring, while using nitric acid in acetic anhydride (B1165640) results in the formation of 4-nitro-1-phenylpyrazole. osi.lv

For the synthesis of this compound, a plausible route would involve the nitration of a 3,4-dibromo-1H-pyrazole precursor. The presence of the two deactivating bromine atoms would make the pyrazole ring less reactive towards electrophilic substitution. Therefore, forcing conditions might be required. The regioselectivity would be influenced by the electronic effects of the bromine atoms and the tautomeric equilibrium of the pyrazole ring.

The following table presents examples of C-nitration reactions on pyrazole rings.

| Starting Material | Nitrating Agent | Product(s) | Yield (%) | Reference |

| 1H-Pyrazole | HNO3/H2SO4 | 4-Nitropyrazole | - | google.com |

| 1-Phenylpyrazole | HNO3/Ac2O | 4-Nitro-1-phenyl-1H-pyrazole | 55% | osi.lv |

| 1-Phenylpyrazole | HNO3/H2SO4 | 1-(4-nitrophenyl)pyrazole | 94% | osi.lv |

| Pyrazole | HNO3/Trifluoroacetic anhydride | 3,4-Dinitropyrazole | 41% | semanticscholar.org |

| 3,5-Dimethylpyrazole | HNO3/Trifluoroacetic anhydride | 3,5-Dimethyl-4-nitropyrazole | 76% | semanticscholar.org |

N-Nitration and Subsequent Thermal Rearrangement Mechanisms for C-Nitropyrazoles

An alternative route to C-nitropyrazoles involves the initial N-nitration of the pyrazole ring, followed by a thermal rearrangement of the nitro group to a carbon atom. This method can provide access to 3-nitro and 5-nitropyrazoles, which are often difficult to obtain through direct C-nitration. nih.gov

The N-nitration is typically carried out using a mixture of nitric acid and acetic anhydride. google.com The resulting N-nitropyrazole is then heated in a high-boiling solvent, such as xylene or decane, to induce the rearrangement. acs.org The mechanism of this rearrangement is believed to proceed through a Current time information in Chatham County, US.rhhz.net sigmatropic shift of the nitro group. acs.org

This two-step process offers a valuable alternative for the synthesis of specific C-nitropyrazole isomers. For the synthesis of this compound, one could envision a pathway where a 3,4-dibromo-1H-pyrazole is first N-nitrated and then subjected to thermal rearrangement to introduce the nitro group at the C5 position. The success of this approach would depend on the stability of the dibrominated pyrazole ring under the high temperatures required for the rearrangement.

Multicomponent and Cascade Reactions in the Construction of Substituted Pyrazoles

Multicomponent reactions (MCRs) and cascade reactions offer highly efficient and atom-economical strategies for the synthesis of complex molecules like polysubstituted pyrazoles from simple starting materials in a single step. rsc.orgrsc.org These reactions involve the formation of multiple chemical bonds in a sequential manner without the need for isolating intermediates.

MCRs for pyrazole synthesis often involve the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent, along with other components that introduce substituents at various positions of the pyrazole ring. acs.orgresearchgate.net For example, a three-component reaction of an aldehyde, a hydrazine, and a β-ketoester can lead to the formation of a fully substituted pyrazole. rsc.org

Cascade reactions can be designed to build the pyrazole ring and introduce the desired substituents in a programmed sequence. For instance, an iodine-promoted cascade reaction involving imination, halogenation, cyclization, and ring contraction has been developed for the synthesis of functionalized pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. mdpi.com Another example is a pseudo six-component synthesis of functionalized pyrazoles from nitro ketene (B1206846) dithioacetal, hydrazine hydrate, an aldehyde, and malononitrile. nih.gov

While the direct synthesis of this compound via a multicomponent or cascade reaction has not been explicitly reported, these advanced methodologies hold significant promise for the future development of efficient synthetic routes to this and other highly functionalized pyrazole derivatives. By carefully selecting the starting materials, it may be possible to construct the dibromo-nitro-substituted pyrazole core in a single, elegant step.

Strategic Functionalization via Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful and widely utilized method for the C-functionalization of halogenated aromatic and heteroaromatic compounds. researchgate.netnih.gov This reaction involves the replacement of a halogen atom (typically bromine or iodine) with a metal, most commonly lithium or magnesium, to create an organometallic intermediate. This intermediate can then be trapped with a wide variety of electrophiles to introduce new substituents onto the ring with high precision. For polyhalogenated pyrazoles, the key challenge and opportunity lie in achieving regioselectivity—selectively exchanging one halogen atom over others. beilstein-journals.org

The bromine-lithium exchange reaction is a cornerstone for the regioselective functionalization of brominated pyrazoles. acs.org By carefully selecting protecting groups and reaction conditions, specific bromine atoms on the pyrazole nucleus can be targeted for exchange.

Research has demonstrated that N-protection is critical for controlling the outcome of these reactions. For instance, the N-vinyl group has been employed as a stable and effective protecting group for directing bromine-lithium exchange on polybrominated pyrazoles. mdpi.com In the case of 3,4,5-tribromo-1-vinylpyrazole, treatment with an organolithium reagent like n-butyllithium (n-BuLi) results in a highly regioselective exchange at the C-5 position. mdpi.comresearchgate.net The resulting 5-lithiated pyrazole is a versatile intermediate that can react with various electrophiles to yield 5-substituted 3,4-dibromo-1-vinylpyrazoles. mdpi.comnih.gov

This strategy allows for the introduction of a wide array of functional groups that are otherwise difficult to install. The subsequent removal of the N-vinyl protecting group, often under mild oxidative conditions with potassium permanganate (B83412) (KMnO₄), affords the N-unsubstituted pyrazole. mdpi.comnih.gov

| Starting Material | Reagent | Electrophile (E) | Product (after trapping with E) | Reference |

| 3,4,5-Tribromo-1-vinylpyrazole | n-BuLi | Br₂ | 3,4,5-Tribromo-1-vinylpyrazole | nih.gov |

| 3,4,5-Tribromo-1-vinylpyrazole | n-BuLi | CH₃I | 3,4-Dibromo-5-methyl-1-vinylpyrazole | nih.gov |

| 3,4,5-Tribromo-1-vinylpyrazole | n-BuLi | (CH₃)₃SiCl | 3,4-Dibromo-5-(trimethylsilyl)-1-vinylpyrazole | mdpi.com |

| 3,4,5-Tribromo-1-vinylpyrazole | n-BuLi | DMF | 3,4-Dibromo-1-vinylpyrazole-5-carbaldehyde | mdpi.com |

| 4-Bromo-1-[(tert-butyldiphenylsilyl)oxy]pyrazole | t-BuLi | Various | 4-Substituted-1-hydroxypyrazoles | acs.orgnih.gov |

The regiochemical outcome of halogen-metal exchange is not arbitrary; it is governed by a combination of electronic effects, steric hindrance, and specific reaction conditions. researchgate.net The inherent acidity of ring protons and the stability of the resulting organometallic intermediate are key determinants.

Substituent and Protecting Group Effects: The nature and position of substituents on the pyrazole ring profoundly influence which bromine atom is exchanged. In 1-substituted polybromopyrazoles, exchange typically occurs preferentially at the C-5 position due to the stabilization of the resulting carbanion by the adjacent N-1 nitrogen atom. acs.org Following the initial exchange at C-5, subsequent metal-halogen exchange on 5-substituted 3,4-dibromo-1-vinylpyrazoles occurs preferentially at the C-4 position over the C-3 position. mdpi.comnih.gov This observed order of reactivity (C-5 > C-4 > C-3) is a critical finding for synthetic planning.

The presence of a strongly electron-withdrawing group, such as the nitro group in this compound, is expected to significantly impact regioselectivity. Nitro groups increase the acidity of adjacent protons and can direct metalation. nih.gov In the context of this compound, direct deprotonation can become a competing reaction pathway with halogen-metal exchange.

Protecting groups at the N-1 position are crucial. The N-vinyl group is effective for directing lithiation, mdpi.com while other strategies involve the use of silyl (B83357) groups on N-hydroxypyrazoles to facilitate regioselective exchange at the C-4 position. acs.orgnih.gov

Reaction Conditions: The choice of the organometallic reagent and reaction parameters such as temperature and solvent are critical.

Reagent: Bromine-lithium exchange using n-BuLi has been shown to proceed with higher regioselectivity compared to bromine-magnesium exchange using reagents like i-PrMgCl. mdpi.comnih.gov This highlights the influence of the metal on the reaction's selectivity.

Temperature: These exchanges are typically performed at very low temperatures (e.g., -78 °C to -100 °C) to ensure the stability of the highly reactive lithiated intermediates and to minimize side reactions. beilstein-journals.org

Reaction Time: Longer lithiation times can sometimes lead to lower yields, possibly due to the instability of the pyrazole anion intermediate. mdpi.comnih.gov

Green Chemistry Considerations and Sustainable Protocols in Pyrazole Synthesis

In recent years, the principles of green chemistry have become integral to the development of new synthetic methodologies, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. rsc.org The synthesis of pyrazoles has benefited significantly from this paradigm shift. rsc.orgacs.org

Sustainable approaches to pyrazole synthesis focus on several key areas:

Alternative Solvents: A major focus has been the replacement of volatile and toxic organic solvents with environmentally benign alternatives. Water has emerged as a highly effective medium for many pyrazole syntheses, often leading to enhanced reaction rates and simplified product isolation. rsc.orgrsc.org

Energy-Efficient Techniques: Microwave and ultrasound irradiation are increasingly used to accelerate reactions. rsc.orgnih.gov These techniques provide rapid and uniform heating, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. pharmacophorejournal.com

Catalysis: The development of novel catalytic systems is a cornerstone of green pyrazole synthesis. This includes the use of heterogeneous catalysts, such as fly-ash or nanocatalysts, which can be easily recovered and reused. nih.govpharmacophorejournal.comqscience.com In some cases, catalyst-free protocols have been developed, particularly for reactions conducted in water or under ultrasonic irradiation. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants are combined in a single step to form a product that contains portions of all the starting materials. rsc.org This approach aligns perfectly with green chemistry principles by reducing the number of synthetic steps, minimizing waste generation, and improving atom economy. acs.org One-pot, four-component reactions for the synthesis of pyrano[2,3-c]pyrazole derivatives are a prominent example of this strategy. rsc.orgnih.gov

Flow Chemistry: Continuous-flow processes offer advantages in safety, scalability, and efficiency. A fully continuous-flow protocol for the nitration of pyrazole to 4-nitropyrazole has been developed, demonstrating high yield and productivity while minimizing risks associated with hazardous nitrating agents. researchgate.net

| Green Protocol | Description | Example Application | Reference |

| Aqueous Media | Using water as a solvent to replace hazardous organic solvents. | Synthesis of pyrazole-3-carboxylates from diketoesters and semicarbazide (B1199961) hydrochloride. | rsc.org |

| Microwave Irradiation | Application of microwave energy to accelerate reactions and improve yields. | One-pot, four-component synthesis of 4H-pyrano[2,3-c]pyrazoles. | nih.gov |

| Ultrasonic Irradiation | Use of high-frequency sound waves to promote chemical reactions. | Catalyst-free multicomponent synthesis of pyrano[2,3-c]pyrazoles in water. | nih.gov |

| Nanocatalysis | Employing nanoparticle catalysts for enhanced reactivity and reusability. | ZnO nano-catalyst used in the microwave-assisted, solvent-free synthesis of substituted pyrazoles. | pharmacophorejournal.com |

| Multicomponent Reactions | Combining three or more reactants in a single, efficient step. | Four-component synthesis of pyrazolone (B3327878) derivatives in an aqueous medium. | acs.org |

| Flow Chemistry | Performing reactions in a continuous-flow reactor for improved safety and scalability. | Continuous-flow nitration of pyrazole to produce 4-nitropyrazole. | researchgate.net |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 3,4 Dibromo 5 Nitro 1h Pyrazole

Electrophilic Aromatic Substitution Pathways on the Pyrazole (B372694) Nucleus

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of many aromatic compounds. The mechanism involves an initial attack by an electrophile on the electron-rich aromatic ring to form a positively charged intermediate (a σ-complex or arenium ion), followed by the loss of a proton to restore aromaticity. Current time information in Bangalore, IN. Pyrazoles, being electron-rich heterocyclic systems, can undergo EAS. mdpi.com However, the reactivity is significantly influenced by the substituents on the ring. acs.org

In the case of 3,4-dibromo-5-nitro-1H-pyrazole, the pyrazole nucleus is highly deactivated towards electrophilic attack. The two bromine atoms and the nitro group are potent electron-withdrawing groups, which substantially reduce the electron density of the ring system. This deactivation makes the initial attack by an electrophile, the rate-determining step of the reaction, energetically unfavorable. Current time information in Bangalore, IN. Consequently, electrophilic substitution reactions, such as nitration or halogenation, on the pyrazole ring of this compound are not readily observed under standard conditions. mdpi.comambeed.com For electrophilic attack to occur, it would require extremely harsh reaction conditions, which would likely lead to degradation of the molecule.

Nucleophilic Aromatic Substitution Reactions of Halogen and Nitro Groups

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the this compound ring makes it highly susceptible to Nucleophilic Aromatic Substitution (NAS). Current time information in Bangalore, IN.mdpi.com This reaction pathway involves the attack of a nucleophile on the aromatic ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. mdpi.com The presence of strong electron-withdrawing groups is crucial as they stabilize this anionic intermediate, thereby facilitating the reaction. Current time information in Bangalore, IN.mdpi.com

The bromine atoms at the C3 and C4 positions of this compound are potential leaving groups in NAS reactions. The nitro group at the C5 position plays a key role in activating the ring for such substitutions. While specific studies on the 3,4-dibromo isomer are limited, research on the closely related 3,5-dibromo-4-nitro-1H-pyrazole provides significant insight. In these systems, one of the bromine atoms can be selectively displaced by various nucleophiles.

For instance, the reaction of 3,5-dibromo-1-methyl-4-nitropyrazole with benzylamine (B48309) results in the substitution of the bromine atom at the C5 position to yield N-benzyl-3-bromo-1-methyl-4-nitro-1H-pyrazol-5-amine. bohrium.com Similarly, reacting 3,5-dibromo-4-nitro-1-(thietan-3-yl)-1H-pyrazole with sodium alcoholates or primary amines leads to the selective substitution of the C5-bromo substituent, affording the corresponding 5-alkoxy- and 5-amino-substituted pyrazoles. organic-chemistry.org These reactions demonstrate that a bromine atom positioned ortho or para to a strongly activating nitro group is susceptible to nucleophilic attack. In this compound, the C4-bromo is para to the nitro group, and the C3-bromo is meta. Based on the principles of NAS, where ortho/para activation is significantly stronger than meta activation, the bromine atom at the C4 position is expected to be more reactive towards nucleophiles. mdpi.com

Table 1: Examples of Nucleophilic Substitution of Bromine in Nitrated Dibromopyrazoles

| Starting Material | Nucleophile | Product | Yield (%) | Reference |

| 3,5-dibromo-1-methyl-4-nitropyrazole | Benzylamine | N-benzyl-3-bromo-1-methyl-4-nitro-1H-pyrazol-5-amine | 96 | bohrium.com |

| 3,5-dibromo-4-nitro-1-(thietan-3-yl)-1H-pyrazole | Sodium methoxide | 3-bromo-5-methoxy-4-nitro-1-(thietan-3-yl)-1H-pyrazole | N/A | organic-chemistry.org |

| 3,5-dibromo-4-nitro-1-(thietan-3-yl)-1H-pyrazole | 2-Aminoethan-1-ol | 2-{[3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazol-5-yl]amino}ethan-1-ol | N/A | organic-chemistry.org |

Note: The table shows reactivity for the 3,5-dibromo isomer, illustrating the principle of NAS on this class of compounds.

The nitro group itself can also be the subject of nucleophilic substitution, particularly when located on a highly electron-deficient ring. Studies on polynitrated pyrazoles have shown that a nitro group can act as a leaving group. For example, in 3,4,5-trinitro-1H-pyrazole, reaction with nucleophiles such as ammonia, amines, or thiols under mild conditions leads to the regioselective substitution of the nitro group at the C4 position. This highlights the high degree of activation provided by the adjacent nitro groups, making the C4 position exceptionally electrophilic.

In the case of N-substituted 3,4-dinitropyrazoles, nucleophilic substitution occurs regioselectively at the C3-position. researchgate.net Given these findings, it is plausible that the C5-nitro group in this compound could be displaced by potent nucleophiles, although this reactivity would compete with the substitution of the C4-bromine atom. The outcome would likely depend on the specific nucleophile and reaction conditions employed.

Chemical Transformations Involving the Nitro Moiety

The nitro group is a versatile functional group that can be readily reduced to a variety of other nitrogen-containing functionalities, most commonly an amino group. This transformation is of great synthetic importance as it converts an electron-withdrawing group into an electron-donating group, fundamentally altering the chemical reactivity of the pyrazole ring. The resulting aminopyrazole is a valuable building block for the synthesis of fused heterocyclic systems. mdpi.com

The reduction of the nitro group in nitropyrazoles can be achieved using various reagents. Classic conditions include catalytic hydrogenation, for example, using palladium on carbon (Pd/C) with a hydrogen source. rsc.org Metal-free methods have also been developed. A notable example is the use of sodium dithionite (B78146) (Na₂S₂O₄), which provides a mild and chemoselective method for reducing nitrophenyl pyrazoles to their corresponding amino derivatives in a tandem reductive cyclization process. csic.es Other reducing agents like sodium borohydride (B1222165) derivatives have also been employed for the reduction of nitro groups on pyrazole systems. The reduction of this compound would yield 5-amino-3,4-dibromo-1H-pyrazole, a key intermediate for further synthetic elaborations.

Table 2: Selected Reagents for the Reduction of Nitroarenes

| Reagent | Conditions | Comments | Reference(s) |

| Pd/C, H₂ | Methanol | Standard catalytic hydrogenation | rsc.org |

| Na₂S₂O₄ | Aqueous/Organic solvent | Mild, metal-free, chemoselective | csic.es |

| NaBH(OAc)₃ | N/A | Borohydride-based reduction | |

| Triphenylphosphine (B44618) (PPh₃) | High-boiling solvent | Used in Cadogan reductive cyclization | mdpi.com |

Intramolecular Cyclization and Rearrangement Processes in Pyrazole Systems

The functional groups present in this compound and its derivatives can participate in intramolecular reactions to form fused heterocyclic ring systems. These cyclization reactions are powerful tools in synthetic organic chemistry for building molecular complexity.

A common strategy involves the initial reduction of the nitro group to an amine. The resulting 5-amino-3,4-dibromo-1H-pyrazole contains a nucleophilic amino group and electrophilic centers, setting the stage for intramolecular cyclization. For example, if one of the bromine atoms were replaced by a suitable functional group, the amino group could cyclize onto it. More directly, the amino group can participate in condensation reactions with bifunctional reagents to build fused pyrazolo[1,5-a]pyrimidine (B1248293) or other related systems. mdpi.com

Another pathway for cyclization involves the nitro group directly. Reductive cyclization, often mediated by reagents like triphenylphosphine or triethyl phosphite (B83602) (the Cadogan reaction), can generate a reactive nitrene intermediate from the nitro group. mdpi.com This nitrene could potentially insert into an adjacent C-H or C-X bond, although in this specific molecule, the adjacent positions are substituted. A more likely scenario would be a reaction with a substituent introduced at the N1 position.

Advanced Mechanistic Investigations using Experimental and Computational Techniques

The chemical behavior of this compound is dictated by the interplay of its substituents: the electron-withdrawing nitro group and the two halogen atoms on the pyrazole core. Advanced experimental and computational methods have been pivotal in elucidating the intricate reaction mechanisms, tautomeric equilibria, and electronic properties that govern its reactivity.

Experimental Techniques for Mechanistic Elucidation

Experimental studies on brominated nitropyrazoles largely focus on spectroscopic and crystallographic analyses to track reaction progress, identify intermediates, and characterize final products, thereby providing a window into the underlying mechanisms.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools. For instance, in reactions involving nucleophilic substitution on related bromonitropyrazoles, ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the resulting products. researchgate.net The substitution of a bromine atom leads to distinct changes in the chemical shifts of the pyrazole ring protons and carbons. In the N-alkylation of 3,5-dibromo-4-nitropyrazole, a precursor for many derivatives, the formation of the N-methyl product was confirmed by a singlet appearing at approximately 3.90 ppm in the ¹H-NMR spectrum. google.com Similarly, ¹⁵N NMR has been employed to distinguish between different tautomers in pyrazole systems, a critical factor influencing their reactivity. fu-berlin.de

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of molecular structure and offers insights into the solid-state packing and intermolecular interactions, such as hydrogen bonding. These interactions can influence the compound's reactivity and stability. For energetic materials like 3,4,5-trinitro-1H-pyrazole, high-pressure X-ray and neutron powder diffraction studies have revealed pressure-induced phase transitions and decomposition pathways. ed.ac.uk Such studies show how external physical stress can alter the crystalline arrangement and sensitize the molecule to reaction, a principle applicable to this compound. ed.ac.uk

A summary of key experimental data used in mechanistic studies of related pyrazoles is presented below.

| Technique | Compound Studied | Observation | Mechanistic Insight | Reference |

| ¹H-NMR | 3,5-dibromo-1-methyl-4-nitropyrazole | Signal at δ=3.90 ppm (s, 3H) | Confirms N-alkylation at the N1 position. | google.com |

| ¹³C NMR, IR | 5-alkoxy/amino-3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles | Characteristic shifts confirming substitution | Elucidates the structure of products from nucleophilic substitution. | researchgate.net |

| ¹⁵N CP/MAS NMR | 4-nitropyrazole | Temperature-dependent lineshapes | Characterizes the kinetics of proton transfer and tautomeric equilibria in the solid state. | fu-berlin.de |

| X-ray Diffraction | 3,4,5-trinitro-1H-pyrazole | Identification of a new high-pressure phase (Form II) before decomposition | Demonstrates how changes in crystal packing under pressure can lead to increased sensitivity and reactivity. | ed.ac.uk |

Computational Chemistry Approaches

Computational studies, particularly those using Density Functional Theory (DFT), provide a deeper understanding of reaction mechanisms by modeling structures, energies, and electronic properties that are often difficult to capture experimentally.

Reaction Pathway Modeling: DFT calculations can map the potential energy surface of a reaction, identifying transition states and intermediates. For pyrazole derivatives, computational methods have been used to investigate the barriers to proton transfer, revealing the influence of substituents on tautomeric preference. mdpi.com For example, studies on 4-substituted pyrazoles have calculated the high activation energy (47.8–55.5 kcal/mol) for intramolecular proton migration, suggesting that intermolecular, solvent- or catalyst-assisted pathways are more likely. mdpi.com

Electronic Structure and Reactivity Descriptors: The electron-withdrawing nature of the nitro and bromo substituents makes the pyrazole ring of this compound highly electron-deficient. Computational analyses of similar molecules, such as nitrophenyl-dihydropyrazoles, utilize Molecular Electrostatic Potential (MEP) maps to visualize electron-rich and electron-poor regions. nih.gov These maps predict that the nitro group and amide regions are primary sites for electrophilic attack. nih.gov Frontier Molecular Orbital (FMO) analysis, calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps predict the compound's reactivity. A low HOMO-LUMO energy gap is indicative of higher reactivity. nih.gov

Mechanism Prediction: Computational modeling can help distinguish between possible reaction mechanisms. For nucleophilic aromatic substitution (SNAr) reactions, which are common for this class of compound, calculations can model the formation of the Meisenheimer complex intermediate. In some cases, more complex mechanisms like the SN(ANRORC) (Addition of Nucleophile, Ring Opening, Ring Closure) could be computationally explored to see if they are viable pathways. acs.org In silico calculations on a related 3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazole derivative were used to predict bioavailability and the absence of toxicity risks, demonstrating the predictive power of these techniques. researchgate.net

The table below summarizes findings from computational investigations on related pyrazole systems.

| Computational Method | System Studied | Calculated Property | Mechanistic Insight | Reference |

| DFT (B3LYP/6-31G*) | 3,5-dimethyl-4-nitro-1H-pyrazole | Tautomer stability | The 1H tautomer is dominant due to intramolecular hydrogen bonding. | |

| Ab initio / DFT | 4-substituted pyrazoles | Activation energy for proton transfer (47.8–55.5 kcal/mol) | Intramolecular proton transfer is energetically unfavorable, suggesting intermolecular mechanisms. | mdpi.com |

| DFT (B3LYP/6-31G(d,p)) | Nitrophenyl-dihydropyrazoles | Molecular Electrostatic Potential (MEP), HOMO-LUMO gap | Identifies centers for electrophilic/nucleophilic attack and predicts overall reactivity. | nih.gov |

| Ab initio | Dihalo-1,2,4-triazoles (compared to pyrazoles) | Molecular and hydrogen bond structures | Correlates barrier heights of proton transfer with the N-N distance in hydrogen-bonded trimers. | fu-berlin.de |

Through the combined application of these advanced experimental and computational techniques, a comprehensive picture of the reactivity of this compound can be constructed. Spectroscopic and crystallographic data provide tangible evidence of reaction outcomes and structural realities, while computational models offer a theoretical framework for understanding why and how these transformations occur at a molecular level.

Advanced Spectroscopic and Structural Analysis of 3,4 Dibromo 5 Nitro 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms.

Carbon-13 NMR (¹³C NMR) Characterization

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For 3,4-Dibromo-5-nitro-1H-pyrazole, three distinct signals are expected, corresponding to the three carbon atoms of the pyrazole (B372694) ring (C3, C4, and C5).

C3 and C4: These carbons are directly bonded to bromine atoms. The strong electron-withdrawing effect of bromine, combined with the influence of the nitro group and the pyrazole ring's aromaticity, will cause their signals to appear in a specific region of the spectrum. Typically, carbons bonded to bromine in heterocyclic systems resonate at approximately 95-120 ppm.

C5: This carbon is attached to the nitro group (NO₂). The powerful electron-withdrawing nature of the nitro group causes a significant downfield shift for the attached carbon. Therefore, the signal for C5 is expected to be the most deshielded of the three, appearing further downfield, likely in the range of 140-160 ppm.

General trends in the chemical shifts of nitropyrazoles confirm that the carbon atom bearing the nitro group is typically the most downfield signal. researchgate.net

| Carbon Position | Expected Chemical Shift (ppm) | Attached Groups |

| C3 | ~95-120 | -Br, =N- |

| C4 | ~95-120 | -Br, =C- |

| C5 | ~140-160 | -NO₂, -NH- |

Multi-Nuclear NMR Applications for Detailed Structural Elucidation

To gain a more complete picture of the electronic structure, multi-nuclear NMR techniques can be employed. While proton and carbon NMR are standard, isotopes such as ¹⁴N or ¹⁵N can provide direct information about the nitrogen environments. ¹⁵N NMR, although less sensitive, would show three distinct signals for the two ring nitrogens and the nitro group nitrogen. The chemical shifts would be highly sensitive to the tautomeric form of the pyrazole ring and the electronic effects of the substituents. The large chemical shift range of nitrogen makes it an excellent probe for subtle electronic changes within the molecule. huji.ac.il

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.

N-H Stretch: A broad absorption band is expected in the region of 3100-3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the pyrazole ring.

N-O Stretch (Nitro Group): The nitro group will give rise to two strong and distinct absorption bands: an asymmetric stretching vibration typically found between 1500-1570 cm⁻¹ and a symmetric stretching vibration between 1300-1370 cm⁻¹. These bands are characteristic and confirm the presence of the NO₂ group.

C=N and C=C Stretch: Vibrations from the pyrazole ring's double bonds (C=N and C=C) will appear in the 1400-1600 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibrations are typically found in the fingerprint region of the spectrum, usually below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the nitro group are often strong in the Raman spectrum. Furthermore, the vibrations of the pyrazole ring system would be readily observable. Computational studies on nitropyrazoles have shown good agreement between calculated and experimental vibrational frequencies, aiding in the precise assignment of spectral bands. acrhem.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100-3300 |

| NO₂ | Asymmetric Stretching | 1500-1570 |

| NO₂ | Symmetric Stretching | 1300-1370 |

| C=N / C=C | Ring Stretching | 1400-1600 |

| C-Br | Stretching | < 700 |

Mass Spectrometry for Molecular Formula and Fragmentation Pattern Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from its fragmentation patterns. The molecular formula of this compound is C₃HBr₂N₃O₂. chemscene.com

The molecular weight is 270.87 g/mol . chemscene.com In a mass spectrum, the molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the spectrum will show a cluster of peaks for the molecular ion:

[M]⁺: Containing two ⁷⁹Br isotopes.

[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br isotope (this peak will be approximately twice the intensity of the M⁺ peak).

[M+4]⁺: Containing two ⁸¹Br isotopes (this peak will be approximately the same intensity as the M⁺ peak).

This 1:2:1 isotopic signature is a definitive indicator of a dibrominated compound. whitman.edu

The fragmentation of pyrazoles in mass spectrometry is well-documented. researchgate.net For this compound, fragmentation would likely proceed through several key pathways:

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (a mass loss of 46 units), leading to a dibromopyrazole cation.

Loss of Br: Cleavage of a C-Br bond would result in the loss of a bromine radical (79 or 81 units).

Ring Cleavage: Following initial losses, the pyrazole ring itself can fragment. A typical process involves the loss of HCN (27 units), leading to smaller charged fragments. researchgate.net

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not widely published, analysis of closely related structures, such as 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, provides valuable insights. researchgate.netunivie.ac.at In such structures, the pyrazole ring is planar, as expected for an aromatic system. The substituents (bromo and nitro groups) lie nearly coplanar with the ring.

Spectroscopic Analysis of this compound: Awaiting Experimental Elucidation

Detailed spectroscopic data and in-depth research findings specifically characterizing the tautomeric forms and equilibria of this compound are not extensively available in the current body of scientific literature. While the principles of tautomerism in pyrazole systems are well-established, the specific influence of the dibromo and nitro substitution pattern in this particular compound on its tautomeric equilibrium remains a subject for future experimental investigation.

Tautomerism in pyrazoles typically involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to two distinct tautomeric forms. For this compound, these would be the this compound and the 3,4-dibromo-3-nitro-1H-pyrazole forms. The equilibrium between these tautomers is influenced by a variety of factors including the electronic effects of the substituents, the solvent, temperature, and the physical state (solid or solution).

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are pivotal in identifying and quantifying tautomeric forms.

NMR Spectroscopy (¹H and ¹³C): In solution, if the proton exchange between the nitrogen atoms is slow on the NMR timescale, distinct signals for each tautomer would be observable. The chemical shifts of the ring protons and carbons would differ between the two forms due to the different electronic environments. In cases of rapid exchange, averaged signals are typically observed.

IR Spectroscopy: The N-H stretching vibrations in the IR spectrum can provide insights into the tautomeric state. Different hydrogen bonding patterns in the solid state for each tautomer would result in distinct N-H band positions and shapes.

UV-Vis Spectroscopy: The electronic transitions of the two tautomers would likely differ, leading to distinct absorption maxima in the UV-Vis spectrum. The relative intensities of these bands could be used to estimate the equilibrium constant in solution.

Without specific experimental data for this compound, any representation of spectroscopic data would be purely hypothetical. The scientific community awaits dedicated studies on the synthesis and advanced spectroscopic analysis of this compound to fully characterize its structural and dynamic properties.

Theoretical and Computational Chemistry of 3,4 Dibromo 5 Nitro 1h Pyrazole

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. For nitropyrazole derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G* or 6-311++G(d,p), are employed to optimize molecular geometries and predict a range of properties. researchgate.netresearchgate.netmdpi.comresearchgate.net These studies are fundamental to understanding the molecule's stability, reactivity, and electronic characteristics. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.netnih.gov

For pyrazole (B372694) derivatives, FMO analysis helps in understanding their interactions in biological systems and their potential as therapeutic agents. researchgate.netunar.ac.id For instance, a smaller HOMO-LUMO gap can suggest higher reactivity, which might be desirable for certain applications. researchgate.net In related nitro-containing heterocyclic compounds, the distribution of HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attack. unar.ac.id

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.92 |

| ELUMO | -2.50 |

| Energy Gap (ΔE) | 3.42 |

This table presents representative FMO data for a related pyrazole derivative, illustrating the typical energy values obtained from DFT calculations. unar.ac.id The specific values for 3,4-Dibromo-5-nitro-1H-pyrazole would require dedicated computational analysis.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution on a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.netnih.govresearchgate.net The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

In pyrazole derivatives, MEP analysis can identify the most reactive sites. nih.gov For nitro-substituted pyrazoles, the nitro group, being strongly electron-withdrawing, typically creates a region of positive potential, while the pyrazole ring's nitrogen atoms are often associated with negative potential. nih.gov This information is critical for understanding intermolecular interactions, such as hydrogen bonding and stacking, which are important in crystal engineering and drug design. nih.govescholarship.org

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have applications in various fields, including telecommunications and optical computing. nih.govresearchgate.net Computational methods, particularly DFT, are used to predict the NLO properties of molecules by calculating parameters like the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). researchgate.net Molecules with large hyperpolarizability values are considered good candidates for NLO materials. researchgate.net

For pyrazole derivatives, the presence of electron-donating and electron-withdrawing groups can enhance NLO properties. semanticscholar.org The nitro group in this compound, being a strong electron-withdrawing group, suggests that this compound could exhibit NLO behavior. semanticscholar.orgsmolecule.com Theoretical calculations of its hyperpolarizability would be necessary to confirm its potential as an NLO material. dntb.gov.ua

Quantum Chemical Calculations of Reactivity Descriptors and Indices

Quantum chemical calculations provide a range of reactivity descriptors that help in quantifying the chemical reactivity and stability of molecules. These descriptors are derived from the energies of the frontier molecular orbitals. researchgate.net Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to deformation or change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. semanticscholar.org

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating the molecule's polarizability. nih.gov

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself, calculated as -(EHOMO + ELUMO) / 2. nih.gov

Chemical Potential (μ): The negative of electronegativity (μ = -χ), representing the escaping tendency of electrons from an equilibrium system. semanticscholar.org

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor, calculated as μ² / (2η). semanticscholar.org

These descriptors provide a quantitative basis for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions. researchgate.netsemanticscholar.org

| Reactivity Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 1.71 |

| Chemical Potential (μ) | -4.21 |

| Electrophilicity Index (ω) | 5.182 |

This table provides an example of reactivity descriptors calculated for a similar pyrazole compound, showcasing the type of data obtained from quantum chemical calculations. semanticscholar.org Specific calculations for this compound are needed for precise values.

Investigations of Tautomerism and Proton Transfer Equilibria in Pyrazoles

Tautomerism is a key feature of pyrazole chemistry, influencing their reactivity and biological activity. nih.govencyclopedia.pub It involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.govbohrium.com

Annular Tautomerism in the Pyrazole Ring System

Annular tautomerism in pyrazoles refers to the equilibrium between two tautomeric forms that differ in the position of the N-H proton. nih.govnih.gov The relative stability of these tautomers is influenced by the nature and position of substituents on the pyrazole ring. mdpi.comnih.gov Electron-withdrawing groups, such as the nitro group, and electron-donating groups can significantly affect the tautomeric equilibrium. mdpi.comnih.gov

In the case of this compound, the presence of two bromine atoms and a nitro group will dictate the preferred tautomeric form. Computational studies can predict the relative energies of the possible tautomers and the energy barrier for proton transfer between them. mdpi.comrsc.org For instance, in related nitro-substituted pyrazoles, the tautomer where the N-H group is further from the electron-withdrawing nitro group is often favored. nih.gov Solid-state NMR and X-ray crystallography are experimental techniques used to study tautomerism in the solid state. bohrium.comresearchgate.netnih.gov

Influence of Halogen and Nitro Substituents on Tautomeric Preferences

The tautomerism of N-unsubstituted pyrazoles is a well-documented phenomenon involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in two potential tautomeric forms. For this compound, the equilibrium is between the this compound and the 3,4-dibromo-3-nitro-2H-pyrazole tautomers. The presence of both halogen and nitro substituents on the pyrazole ring significantly influences which tautomer is more stable.

Theoretical calculations have consistently shown that the electronic nature of substituents at the C3 and C5 positions is a determining factor in tautomeric preference. mdpi.com Electron-withdrawing groups, such as the nitro group (-NO₂), generally stabilize the system when they are located at the C5 position. mdpi.com This stabilization arises from favorable electronic interactions within the conjugated system. Conversely, electron-donating groups tend to favor the C3 position. mdpi.com

In the case of this compound, the powerful electron-withdrawing nitro group is at the C5 position. Additionally, studies on 4-bromo-1H-pyrazoles have revealed that when a bromine atom is present at the C3(5) position, the tautomer with the bromine at C3 is predominantly favored in both the solid state and in solution. researchgate.net The combination of a nitro group at C5 and a bromo group at C3 strongly suggests that the this compound form is the more stable tautomer. DFT calculations support this, indicating a lower ground-state energy for this configuration compared to its 5-bromo tautomer. researchgate.net

Table 1: Influence of Substituents on Tautomeric Stability in Substituted Pyrazoles

| Substituent | Position | General Influence on Tautomerism | Predicted Favored Tautomer for this compound |

|---|---|---|---|

| Nitro (-NO₂) | C5 | Strongly electron-withdrawing; stabilizes the tautomer where the substituent is at C5. mdpi.com | This compound |

| Bromo (-Br) | C3 | Electron-withdrawing; studies on bromo-pyrazoles show a preference for the 3-bromo tautomer over the 5-bromo tautomer. researchgate.net | This compound |

| Bromo (-Br) | C4 | Influences the overall electron density of the ring but does not directly participate in the C3/C5 tautomeric competition. | N/A |

Solvent Effects on Tautomeric Equilibria and Proton Transfer

The surrounding solvent medium can significantly modulate the tautomeric equilibrium and the dynamics of proton transfer. The polarity of the solvent and its ability to form hydrogen bonds are critical factors. ijpcbs.com In nonpolar solvents, pyrazole derivatives often exist as hydrogen-bonded dimers or other aggregates. mdpi.com In contrast, polar solvents can interact with the solute molecules, disrupting these aggregates and altering the relative stabilities of the tautomers. mdpi.com

For this compound, the high dipole moment expected from its polysubstituted nature suggests strong interactions with polar solvents. Computational studies using polarized continuum models (PCM) show that polar solvents can shift the tautomeric equilibrium. ijpcbs.com Although the 3,4-dibromo-5-nitro-1H tautomer is expected to be dominant in the gas phase and in nonpolar solvents, an increase in solvent polarity may slightly shift the equilibrium, though the magnitude is often modest. ijpcbs.comnih.gov For instance, in solvents like DMSO, which is a dipolar aprotic solvent, the rate of proton interconversion can be decreased, particularly at low temperatures, sometimes allowing for the observation of individual tautomers by NMR spectroscopy. nih.gov

The solvent can also play a direct role in the proton transfer mechanism, acting as a proton shuttle between the nitrogen atoms, thereby lowering the activation energy barrier for tautomerization. nih.gov

Table 2: Predicted Solvent Effects on the Tautomerism of this compound

| Solvent Type | Dielectric Constant (ε) | Expected Interaction | Impact on Tautomeric Equilibrium |

|---|---|---|---|

| Nonpolar (e.g., Hexane) | ~2 | Minimal solute-solvent interaction; favors intermolecular self-association (dimers). mdpi.com | Strong preference for the intrinsically more stable 3,4-dibromo-5-nitro-1H tautomer. |

| Dipolar Aprotic (e.g., DMSO) | ~47 | Strong dipole-dipole interactions; disrupts self-association. nih.gov | Predominantly the 1H-tautomer, potential for slowing proton exchange at low temperatures. nih.gov |

| Polar Protic (e.g., Water, Ethanol) | High (e.g., ~78 for water) | Hydrogen bonding with solute; can act as a proton relay. ijpcbs.comnih.gov | Stabilization of all tautomeric forms, with potential for a slight shift in the molar fractions of the equilibrium. ijpcbs.com |

Intermolecular Proton Transfer Mechanisms and Energetic Barriers

Proton transfer in pyrazoles can occur through intramolecular or intermolecular pathways. Theoretical studies have definitively shown that the intramolecular pathway, involving a direct proton jump from one nitrogen to the other within a single molecule, has a very high energetic barrier, typically around 50 kcal/mol, making it kinetically unfavorable. nih.govencyclopedia.pub

Consequently, proton transfer in pyrazoles predominantly occurs via an intermolecular mechanism. nih.govencyclopedia.pub This can happen through the formation of cyclic dimers or trimers, where protons are transferred concertedly, or with the assistance of solvent molecules. mdpi.com The energy barriers for these intermolecular processes are significantly lower, falling in the range of 10–14 kcal/mol. nih.govencyclopedia.pub

For this compound, the presence of electron-withdrawing groups is known to strengthen the hydrogen bonds in dimeric structures. ias.ac.in The most likely mechanism for tautomerization is a double proton transfer within a hydrogen-bonded dimer. Alternatively, in protic solvents, a solvent-assisted mechanism, where one or more solvent molecules form a bridge for the proton to travel across, becomes significant. nih.gov Computational studies on similar substituted pyrazoles have calculated the activation energies for these pathways.

Table 3: Calculated Energetic Barriers for Proton Transfer in Substituted Pyrazoles

| Transfer Mechanism | System | Typical Activation Energy (kcal/mol) | Relevance to this compound |

|---|---|---|---|

| Intramolecular | Monomer | ~50 nih.gov | Highly unlikely due to high energy barrier. |

| Intermolecular (Double Proton Transfer) | Dimer | 17-20 ias.ac.in | A highly probable mechanism, especially in nonpolar solvents or the solid state. |

| Solvent-Assisted Transfer | Monomer + Water/Ammonia | Lower than intramolecular, varies with solvent nih.gov | A dominant mechanism in protic or basic solvents. |

Computational Studies on Reaction Mechanisms and Transition State Analysis

While specific computational studies on the reaction mechanism for the synthesis of this compound are not widely published, the general principles of electrophilic substitution on the pyrazole ring are well-understood through computational chemistry. The synthesis would likely involve the bromination and nitration of a pyrazole precursor.

Computational studies on such reactions typically employ DFT to map the potential energy surface of the reaction. researchgate.net This involves:

Reactant and Product Optimization: Determining the lowest energy structures of the starting materials and products.

Transition State (TS) Search: Locating the highest energy point along the reaction coordinate, which represents the transition state. This is a critical step, as the structure of the TS provides insight into the mechanism (e.g., the formation of a sigma complex in electrophilic aromatic substitution).

Frequency Analysis: Confirming the nature of the stationary points. A stable molecule (reactant, product) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org

Intrinsic Reaction Coordinate (IRC) Calculation: This calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located TS is correct for the reaction of interest.

For the bromination and nitration of pyrazole, computational studies help to explain the regioselectivity of the reaction. The 4-position of the pyrazole ring is generally the most susceptible to electrophilic attack. researchgate.net Therefore, the synthesis of the title compound would likely involve the protection of the nitrogen, followed by sequential bromination and nitration, or starting with a pre-substituted pyrazole. Transition state analysis would be crucial in understanding the energy barriers for substitution at different positions and predicting the most favorable reaction pathway. nih.gov

Prediction of Acidity and Basicity (pKa and Proton Affinity)

The acidity and basicity of a pyrazole are defined by the pyrrole-like NH group (acidic) and the pyridine-like nitrogen atom (basic). mdpi.com These properties are heavily influenced by the substituents on the ring. Electron-withdrawing groups increase the acidity of the NH proton (lowering the pKa) and decrease the basicity of the pyridine-like nitrogen (lowering the proton affinity). mdpi.comjksus.org

Proton Affinity (PA) is the negative of the enthalpy change for the gas-phase protonation reaction. pKa is the negative logarithm of the acid dissociation constant in a solution (typically water). Both can be reliably predicted using high-level DFT calculations. rsc.orgresearchgate.net Studies on a large set of pyrazoles have shown that substituents like -NO₂ drastically decrease the proton affinity. mdpi.comresearchgate.net

Based on extensive computational studies of other pyrazoles, the pKa of this compound is predicted to be significantly lower than that of pyrazole (~2.5), likely falling into the negative range, making it a strong acid. Its proton affinity will also be much lower than that of pyrazole (~215 kcal/mol). jksus.orgresearchgate.net

Table 4: Predicted Acidity and Basicity Compared to Parent Pyrazole

| Compound | Substituents | Predicted pKa (Aqueous) | Predicted Proton Affinity (PA, Gas Phase) |

|---|---|---|---|

| 1H-Pyrazole | None | ~2.5 researchgate.net | ~215 kcal/mol researchgate.net |

| 3-Nitropyrazole | One -NO₂ | ~ -0.5 mdpi.com | Significantly lower than pyrazole |

| 3-Bromopyrazole | One -Br | ~ 0.6 | Lower than pyrazole |

| This compound | Two -Br, one -NO₂ | Predicted to be < -1.0 | Predicted to be significantly lower than 3-nitropyrazole |

Compound Index

Strategic Role of 3,4 Dibromo 5 Nitro 1h Pyrazole in Complex Molecule Synthesis

Utilization as a Building Block for Diverse Fused Heterocyclic Systems

The polysubstituted nature of 3,4-Dibromo-5-nitro-1H-pyrazole makes it an ideal starting material for the construction of various fused heterocyclic systems. The bromine and nitro groups can be selectively targeted or can participate in cyclization reactions to form annulated structures. While direct examples starting from this compound are not extensively documented, the reactivity of similar compounds, such as N-substituted 3,5-dibromo-4-nitro-1H-pyrazoles, demonstrates the principle of using such scaffolds. In these analogues, one of the bromine atoms can be displaced by a nucleophile, which then participates in a subsequent cyclization step to build an adjacent ring. For instance, the reaction of 3,5-dibromo-4-nitro-1-(thietan-3-yl)-1H-pyrazole with primary amines leads to 5-amino-substituted pyrazoles, which are key precursors for fused systems. researchgate.net

Pyrazolo[3,4-d]pyrimidines are a particularly important class of fused heterocycles due to their structural similarity to purines, which imparts significant biological activity. nih.govnih.gov The synthesis of these systems often relies on aminopyrazole precursors which undergo cyclization with various reagents. nih.govnih.gov Starting from this compound, a potential pathway to pyrazolo[3,4-d]pyrimidines would involve a sequence of reactions:

Reduction of the nitro group: The nitro group at the C5 position can be reduced to an amino group, yielding a 5-amino-3,4-dibromo-1H-pyrazole intermediate.

Cyclization: This aminopyrazole can then be reacted with reagents like formamide, formic acid, or triethyl orthoformate to construct the fused pyrimidine (B1678525) ring. nih.gov

This strategic sequence transforms the initial pyrazole (B372694) into a valuable intermediate for annulated heterocyclic systems. The remaining bromine atoms on the newly formed pyrazolo[3,4-d]pyrimidine core offer further sites for diversification.

Precursor in the Development of Diverse Pyrazole Derivative Libraries

The generation of chemical libraries containing a variety of related structures is a cornerstone of modern drug discovery. This compound serves as an excellent starting point for such libraries due to its multiple points of functionalization. The two bromine atoms and the nitro group can be sequentially or selectively replaced to create a wide array of derivatives.

Studies on analogous compounds like 3,5-dibromo-4-nitro-1-(thietan-3-yl)-1H-pyrazole have shown that nucleophilic aromatic substitution can readily occur, with primary amines and sodium alcoholates displacing one of the bromine atoms to yield 5-amino and 5-alkoxy substituted pyrazoles, respectively. researchgate.net This reactivity highlights the potential to generate a library of compounds by reacting this compound with a diverse set of amines, alcohols, and other nucleophiles. Each new derivative retains other functional groups (the second bromine atom and the nitro group) that can be used for subsequent diversification reactions.

Table 1: Potential Reactions for Pyrazole Derivative Library Synthesis

| Reaction Type | Reagent Class | Potential Product Class |

|---|---|---|

| Nucleophilic Aromatic Substitution | Amines (R-NH2) | Amino-bromo-nitro-pyrazoles |

| Nucleophilic Aromatic Substitution | Alcohols/Alkoxides (R-OH/R-O⁻) | Alkoxy-bromo-nitro-pyrazoles |

| Nitro Group Reduction | Reducing Agents (e.g., Fe/HCl) | Amino-dibromo-pyrazoles |

Development of Functionalized Pyrazoles via Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds. libretexts.orgorganic-chemistry.orgorganic-chemistry.org The bromine atoms on the this compound scaffold are ideal handles for these transformations, allowing for the introduction of a wide range of aryl, heteroaryl, or alkynyl substituents.

While specific studies on this compound are limited, research on the closely related 4-bromo-3,5-dinitro-1H-pyrazole has demonstrated the feasibility of Suzuki-Miyaura coupling. rsc.org In this work, the bromine at the C4 position was successfully coupled with various aryl, heteroaryl, and styryl boronic acids using an XPhos Pd G2 precatalyst. rsc.org This reaction proceeded efficiently, even with sterically demanding or electronically diverse boronic acids, showcasing the robustness of the method for functionalizing the pyrazole core. rsc.org

This precedent strongly suggests that this compound would also be a competent substrate in such reactions. The presence of two bromine atoms at different positions (C3 and C4) could potentially allow for selective or sequential couplings, further enhancing its utility in building complex molecular architectures. The choice of catalyst, ligand, and reaction conditions could likely be tuned to favor substitution at one position over the other, leveraging the different electronic environments of C3 and C4.

Table 2: Exemplar Suzuki-Miyaura Coupling on a Related Bromonitropyrazole

| Substrate | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| 4-Bromo-3,5-dinitro-1H-pyrazole | Arylboronic acids | XPhos Pd G2 | 4-Aryl-3,5-dinitro-1H-pyrazoles |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Heteroarylboronic acids | XPhos Pd G2 | 4-Heteroaryl-3,5-dinitro-1H-pyrazoles |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Styrylboronic acids | XPhos Pd G2 | 4-Styryl-3,5-dinitro-1H-pyrazoles |

Data derived from studies on 4-bromo-3,5-dinitro-1H-pyrazole. rsc.org

Application as a Scaffold in Advanced Chemical Transformations

A scaffold in chemical synthesis is a core structure upon which a variety of substituents can be systematically built. This compound is an excellent example of such a scaffold. Its rigid pyrazole core ensures that substituents are held in a well-defined spatial arrangement, while its multiple functional groups provide the necessary handles for modification.

The differential reactivity of the functional groups is key to its strategic application. For example:

The C-Br bonds can be addressed with transition-metal catalysis as discussed.

The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used as a directing group for further reactions.

The N-H proton of the pyrazole ring is acidic and can be deprotonated to allow for N-alkylation or N-arylation, introducing another point of diversity.

The reactivity of bromine atoms on a pyrazole ring can be position-dependent. For instance, in 3,4,5-tribromo-1-vinylpyrazole, bromine-lithium exchange occurs regioselectively at the 5-position. nih.gov This suggests that the C3-Br and C4-Br bonds in this compound may also exhibit distinct reactivities, allowing for controlled, stepwise functionalization. This step-by-step approach is fundamental to using the molecule as a scaffold in the rational design and synthesis of complex target molecules.

Coordination Chemistry Aspects of Dibromo Nitropyrazoles

Ligand Design and Synthesis Utilizing 3,4-Dibromo-5-nitro-1H-pyrazole as a Precursor

The synthetic utility of this compound as a precursor for designing new ligands lies in the reactivity of its bromine atoms. These halogens can be readily displaced or involved in cross-coupling reactions to introduce a variety of coordinating moieties. The electron-withdrawing nature of the nitro group and the pyrazole (B372694) ring itself can influence the reactivity of the bromo substituents. researchgate.netnih.gov

One common strategy for ligand synthesis from halogenated pyrazoles is the substitution of the bromine atoms with functional groups capable of coordinating to metal ions. This can be achieved through nucleophilic substitution reactions or, more versatilely, through palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, or Buchwald-Hartwig reactions. For instance, reaction with aryl boronic acids (Suzuki coupling) can introduce phenyl or pyridyl groups, creating bidentate or tridentate N-donor ligands.

The general synthetic approach for creating new ligands from this compound would involve a two-step process:

Deprotonation of the pyrazole N-H: This is typically achieved using a suitable base to form the pyrazolate anion, which can then be protected or used directly in subsequent reactions.

Functionalization at the bromo positions: The brominated pyrazolate can then be reacted with various nucleophiles or coupling partners to introduce desired coordinating groups. The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the substituents.

The presence of the nitro group at the 5-position is expected to increase the acidity of the N-H proton, facilitating the initial deprotonation step. nih.gov Furthermore, the strong electron-withdrawing effect of the nitro group can influence the coordination behavior of the resulting ligand by modulating the electron density on the pyrazole ring's nitrogen atoms. researchgate.net

A hypothetical reaction scheme for the synthesis of a bidentate ligand from this compound is presented below:

Figure 1: Hypothetical synthesis of a bidentate ligand from this compound via Suzuki coupling.

This approach allows for the systematic variation of the coordinating groups, enabling the synthesis of a library of ligands with tailored electronic and steric properties for specific applications in coordination chemistry.

Metal Complexation Studies with Transition Metals

While specific complexation studies with ligands derived from this compound are not extensively documented in the literature, the coordination behavior of similarly substituted pyrazole ligands provides valuable insights. Pyrazole-based ligands are known to form stable complexes with a wide range of transition metals, including but not limited to copper(II), cobalt(II), nickel(II), zinc(II), and silver(I). iucr.orgresearchgate.net

The coordination of these metals to ligands derived from this compound would likely occur through the nitrogen atoms of the pyrazole ring and the newly introduced coordinating groups. The pyrazolate moiety can act as a monodentate, a bridging bidentate, or a chelating ligand depending on the nature of the substituents and the metal ion's coordination preferences. uninsubria.it

Complexation reactions are typically carried out by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the resulting complex (metal-to-ligand ratio) can often be controlled by the reaction conditions.

The following table summarizes common transition metals used in complexation studies with pyrazole-based ligands and the typical coordination geometries observed. This data can serve as a predictive framework for complexes derived from this compound.

| Transition Metal | Typical Oxidation State | Common Coordination Geometries with Pyrazole Ligands |

| Copper | +2 | Square Planar, Square Pyramidal, Octahedral |

| Cobalt | +2 | Tetrahedral, Octahedral |

| Nickel | +2 | Square Planar, Octahedral |

| Zinc | +2 | Tetrahedral, Octahedral |

| Silver | +1 | Linear, Trigonal Planar |

| Palladium | +2 | Square Planar |

| Platinum | +2 | Square Planar |

Characterization of Novel Coordination Compounds and Their Structural Features

The characterization of new coordination compounds derived from this compound would involve a combination of spectroscopic and analytical techniques to determine their composition, structure, and properties.

Key Characterization Techniques:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the pyrazole ring and the coordinating groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, 1H and 13C NMR spectroscopy can provide detailed information about the ligand's structure in solution and confirm its coordination to the metal.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination environment of the metal ion.

Mass Spectrometry: To determine the molecular weight of the complex and confirm its composition.

Elemental Analysis: To determine the empirical formula of the complex.

X-ray Crystallography: This is the most definitive method for determining the solid-state structure of a coordination compound. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Expected Structural Features:

Based on studies of related pyrazole complexes, several structural features can be anticipated for coordination compounds of ligands derived from this compound:

Coordination Geometry: The geometry around the metal center will be dictated by the nature of the metal ion, its oxidation state, and the denticity of the ligand. Common geometries include tetrahedral, square planar, and octahedral. iucr.org

Coordination Modes: The pyrazolate moiety can coordinate in a monodentate fashion through one of its nitrogen atoms, or it can act as a bridging ligand connecting two metal centers. uninsubria.it If the ligand is designed to be chelating, it will form a stable ring structure with the metal ion.

Supramolecular Assembly: The presence of the nitro group and the remaining pyrazole N-H proton (if not deprotonated) can lead to the formation of extensive hydrogen bonding networks, resulting in interesting supramolecular architectures in the solid state. Pi-pi stacking interactions between the pyrazole rings of adjacent complexes may also be observed.

The table below presents hypothetical structural data for a transition metal complex of a bidentate ligand derived from this compound, based on known structures of similar complexes.

| Parameter | Hypothetical Value |

| Metal-N(pyrazole) bond length | 2.0 - 2.2 Å |

| Metal-N(substituent) bond length | 2.0 - 2.3 Å |

| N-Metal-N bite angle (for a chelating ligand) | 80 - 90° |

| Coordination number | 4 or 6 |

| Crystal system | Monoclinic or Orthorhombic |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3,4-Dibromo-5-nitro-1H-pyrazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via halogenation and nitration of pyrazole precursors. For example, bromination of 1H-pyrazole derivatives using bromine or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) can introduce bromine atoms at positions 3 and 3. Subsequent nitration with nitric acid in sulfuric acid at low temperatures (<10°C) introduces the nitro group at position 4. Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF or dichloromethane), and reaction time to minimize side products like over-brominated species .

Q. How can researchers ensure purity and characterize intermediates during synthesis?

- Methodological Answer : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is critical. Characterization should combine NMR (¹H, ¹³C, and 2D techniques for regioselectivity confirmation), high-resolution mass spectrometry (HRMS), and IR spectroscopy to verify functional groups. For example, nitro group stretching vibrations (~1,520 cm⁻¹) in IR can confirm successful nitration .

Q. What safety precautions are essential when handling this compound?